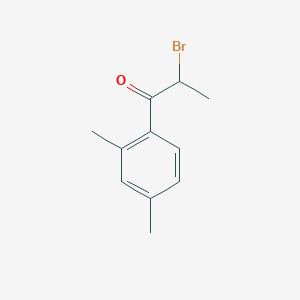

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMVCFZLLFUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one molecular weight and formula

Topic: 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Physiochemical Profile, Synthesis, and Reactivity Content Type: Technical Monograph Audience: Synthetic Chemists, Pharmaceutical Researchers, and Process Engineers

Executive Summary

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is a specialized

Physiochemical Characterization[1][2][3][4][5][6]

The precise characterization of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is essential for stoichiometric calculations and analytical validation.

Molecular Identity & Properties

The molecule consists of a propiophenone backbone substituted with two methyl groups on the phenyl ring (positions 2 and 4) and a bromine atom at the

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one | |

| Molecular Formula | C₁₁H₁₃BrO | |

| Molecular Weight | 241.13 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999).[1][2] |

| Monoisotopic Mass | 240.015 g/mol | Based on |

| Physical State | Crystalline Solid / Oil | Low melting point solid; often appears as an oil if slightly impure. |

| Solubility | DCM, Chloroform, Ethyl Acetate | Hydrophobic; practically insoluble in water. |

| Stability | Moisture/Light Sensitive | Susceptible to photolytic degradation and hydrolysis. |

Mass Spectrometry Signature (Expert Insight)

For researchers validating synthesis via LC-MS or GC-MS, this molecule exhibits a distinct isotopic pattern due to Bromine.

-

M+ Peak: 240.0

-

M+2 Peak: 242.0

-

Ratio: ~1:1 intensity ratio (characteristic of

Br and -

Fragmentation: Loss of the bromine atom often yields a base peak at m/z ~161 (the 2,4-dimethylbenzoyl cation).

Synthetic Pathway & Mechanism[3]

The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is typically achieved through the electrophilic halogenation of its precursor, 2,4-dimethylpropiophenone.

Reaction Protocol

Reagents: 2,4-Dimethylpropiophenone, Bromine (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2,4-dimethylpropiophenone in glacial acetic acid or dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of HBr or AlCl₃ to promote enolization.

-

Addition: Add 1.05 equivalents of Bromine dropwise at 0°C. Critical Observation: The reaction is autocatalytic. The initial orange color of bromine will persist (induction period) before rapidly fading as HBr is generated.

-

Quenching: Once the solution is colorless, quench with saturated sodium bicarbonate (

) to neutralize acid. -

Extraction: Extract with DCM, wash with brine, and dry over anhydrous

.

Mechanistic Workflow

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by the halogen.

Figure 1: Acid-catalyzed bromination pathway converting the ketone precursor to the

Reactivity Profile: Heterocycle Formation

The primary utility of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one lies in its role as a "linchpin" electrophile for the Hantzsch Thiazole Synthesis .

The Hantzsch Reaction

Reaction with thioureas or thioamides yields 2-aminothiazoles, which are privileged structures in drug discovery (e.g., kinase inhibitors, antimicrobials).[3]

Protocol:

-

Reactants:

-Bromo ketone (1 eq) + Thiourea (1.1 eq). -

Solvent: Ethanol or Methanol (reflux).

-

Time: 2–4 hours.

-

Workup: The product often precipitates as the hydrobromide salt. Basification with ammonia releases the free base.

Mechanistic Logic

The reaction involves two distinct steps:[4]

-

S_N2 Substitution: Sulfur attacks the

-carbon, displacing bromide. -

Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by water elimination to aromatize the ring.

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis utilizing the target molecule.

Safety & Handling (E-E-A-T)

Warning:

-

Lachrymator: This compound is structurally related to phenacyl bromide (tear gas). It will cause severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Skin Contact: Corrosive and sensitizing. Double-gloving (Nitrile) is recommended.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The presence of the bromine atom makes the molecule sensitive to light and moisture; degradation turns the solid into a dark, fuming oil (release of HBr).

References

-

PubChem. 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis Mechanism and Protocols. Available at: [Link]

Sources

- 1. (PDF) Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne [academia.edu]

- 2. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-bromo-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, from synthesis and purification to formulation. This guide provides a detailed technical overview of the solubility characteristics of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one. Due to the scarcity of specific quantitative solubility data in published literature, this document establishes a predictive solubility profile based on fundamental chemical principles, such as "like dissolves like".[1][2][3][4] Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of this compound's solubility in various organic solvents, empowering researchers to generate critical data for their specific applications.

Introduction to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is an α-bromoketone, a class of compounds widely utilized as intermediates in organic synthesis. The presence of a reactive bromine atom adjacent to a carbonyl group makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential active pharmaceutical ingredients (APIs).

The physical and chemical properties of this compound, particularly its solubility, are critical for:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.

-

Purification: Solubility differences are exploited in techniques like crystallization and chromatography. An ideal crystallization solvent, for instance, should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]

-

Formulation: For drug development applications, understanding solubility is the first step in creating a stable and bioavailable drug product.[6]

This guide will first explore the theoretical basis for predicting the compound's solubility and then provide a practical framework for its experimental determination.

Theoretical Principles & Predictive Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The overarching principle is that "like dissolves like," meaning polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2][4][5][7]

Molecular Structure Analysis:

To predict the solubility of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, we must analyze its structure:

-

Nonpolar Moieties: The 2,4-dimethylphenyl ring and the propane chain are significant nonpolar, lipophilic regions. These parts of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Moieties: The ketone (C=O) group introduces a strong dipole moment, making this region of the molecule polar.[3] The bromine atom also adds to the molecule's polarity.[8]

This combination of a large nonpolar aromatic ring and a polar ketone/bromo group suggests that the compound has a balanced or moderately polar character . Therefore, it is predicted to have the highest solubility in moderately polar organic solvents and lower solubility in extremely polar (like water) or highly nonpolar (like hexane) solvents.

Predicted Solubility Profile:

Based on these principles, the following table provides a predicted qualitative solubility profile. It is crucial to note that these are estimations; for precise applications, experimental verification is mandatory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane, Toluene | Slightly Soluble to Soluble | The large nonpolar regions of the solute will interact with these solvents, but the polar ketone group may limit high solubility. Toluene, being aromatic, may offer slightly better solubility due to potential π-π stacking interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble / Miscible | These solvents are of moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule.[8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Very Soluble | THF is more polar than diethyl ether and is expected to be an excellent solvent. Both can accept hydrogen bonds at the ether oxygen, though this is not a primary interaction with the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Very Soluble / Miscible | As the solute is itself a ketone, the principle of "like dissolves like" strongly suggests high solubility due to favorable dipole-dipole interactions.[3][8] |

| Esters | Ethyl Acetate | Very Soluble | Ethyl acetate's moderate polarity makes it an excellent candidate for dissolving compounds with both polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | While these are polar protic solvents, their alkyl chains can interact with the nonpolar parts of the solute. Solubility is expected to decrease with shorter-chain, more polar alcohols (Methanol < Ethanol).[4] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble / Miscible | These solvents are highly effective at dissolving a wide range of organic compounds due to their strong dipole moments. |

| Highly Polar Protic | Water | Insoluble | The large, nonpolar aromatic and alkyl portions of the molecule are hydrophobic and will dominate, preventing significant dissolution in water. |

Experimental Determination of Solubility

For any critical application, solubility must be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9]

Self-Validating Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that only the dissolved solute is measured.

Materials & Equipment:

-

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid solute to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10] A starting point could be to add ~50 mg of solute to 2 mL of the chosen solvent.[11]

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended for initial studies.

-

Phase Separation: After equilibration, allow the vials to sit undisturbed for at least 2 hours to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.

-

Sampling & Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, tared vial or directly into a volumetric flask for dilution.

-

Trustworthiness Check: Filtration is a critical self-validating step. It ensures that the measurement reflects only the dissolved solute, not a suspension of fine particles, which would artificially inflate the solubility value. The filter material (PTFE) must be chemically inert to the solvent.

-

-

Quantification:

-

Gravimetric Method (for high solubility): Weigh the filtered solution in the tared vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue. The solubility can be calculated in g/100 mL or other units.

-

Spectroscopic/Chromatographic Method (preferred): Accurately dilute a known volume of the filtered solution with an appropriate solvent. Analyze the concentration using a pre-calibrated HPLC-UV or UV-Vis method. This is the most accurate and common method in pharmaceutical settings.[6][10]

-

-

Data Analysis: Calculate the solubility from at least three replicate experiments to ensure precision.[9] Express the results in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask solubility determination protocol.

Factors Influencing Solubility

Several factors can affect the measured solubility of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5][8] This relationship is crucial for purification by crystallization.

-

Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form being tested.

Safety Considerations

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is an α-bromoketone and should be handled with care. Compounds in this class are often irritants and lachrymators.

-

Handling: Always handle this compound in a well-ventilated fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Solvent Hazards: Adhere to all safety protocols for the specific organic solvents being used, paying attention to flammability and toxicity.[14]

Consult the Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

While specific, published quantitative data for the solubility of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is limited, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to be highly soluble in moderately polar organic solvents like dichloromethane, acetone, and ethyl acetate, with lower solubility in highly nonpolar or highly polar solvents. For any research or development activities, it is imperative to validate these predictions using a robust experimental method, such as the isothermal shake-flask protocol detailed in this guide. This approach ensures the generation of accurate and reliable data, facilitating informed decisions in process chemistry and formulation development.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Solubility of Things. (n.d.). 2-Bromo-1-phenylpropan-1-one.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- SlideShare. (2024, January 23). Solubility and distribution.

- S. K. Mondal College. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet - 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Bromo-2,2-dimethylpropane.

- Fisher Scientific. (2015, February 6). SAFETY DATA SHEET - 2-Bromo-2-methylpropane.

- Echemi. (n.d.). 2-Bromo-1-(2-methylphenyl)-1-propanone Safety Data Sheets.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fda.gov [fda.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. combi-blocks.com [combi-blocks.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Navigating the Safety Profile of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: A Technical Guide for Researchers

An authoritative guide for research scientists and drug development professionals on the safe handling, storage, and emergency procedures for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one. This document synthesizes critical safety data from analogous chemical structures to provide a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the target compound.

A Note on Scientific Integrity and Data Synthesis

As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is not publicly available. This is not uncommon for novel or specialized research chemicals. To uphold our commitment to scientific integrity and provide the most accurate safety information possible, this guide has been constructed by synthesizing data from the SDS of several closely related structural analogues. These include, but are not limited to, various brominated propiophenones and similar aromatic ketones.[1][2][3][4][5][6] The underlying principle of this approach is that structurally similar molecules often exhibit comparable hazard profiles. However, it is imperative for the user to recognize that this information is predictive and should be applied with the professional judgment of a trained chemist. All laboratory work should be preceded by a thorough risk assessment specific to the planned experiment.

Section 1: Hazard Identification and GHS Classification

Based on the analysis of its structural analogues, 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger or Warning

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

The core structural motif of an α-brominated ketone is a well-known lachrymator and irritant. The electrophilic nature of the carbon atom bearing the bromine atom makes it reactive towards biological nucleophiles, leading to irritation and potential tissue damage upon contact.

Section 2: First-Aid Measures: A Proactive Response Protocol

Rapid and appropriate first aid is critical to mitigating exposure. The following protocols are recommended based on established procedures for similar chemical classes.[1][2][3][4][7]

Emergency Response Workflow

Caption: Emergency first-aid workflow for exposure incidents.

Detailed First-Aid Procedures:

-

Inhalation: Move the individual to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][3] If skin irritation occurs or persists, seek medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.

Section 3: Handling, Storage, and Engineering Controls

The principle of "As Low As Reasonably Practicable" (ALARP) should govern all handling of this compound. This is achieved through a hierarchy of controls.

Hierarchy of Controls

Caption: The hierarchy of controls for mitigating exposure risks.

Safe Handling Protocols:

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3][4] A certified chemical fume hood is mandatory for all weighing and transfer operations.

-

Personal Hygiene: Wash hands thoroughly after handling.[3][8] Do not eat, drink, or smoke in laboratory areas.[4]

-

Preventing Aerosolization: Avoid the formation of dust and aerosols. If the material is a solid, handle it carefully to prevent generating dust.

-

Electrostatic Discharge: For larger quantities, take precautionary measures against static discharge. Use non-sparking tools.[2]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][9]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.[3][10]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical final barrier between the researcher and the chemical. The following recommendations are based on the anticipated hazards.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against splashes and aerosols that can cause serious eye damage.[1][2] |

| Skin Protection | Impervious gloves (e.g., Nitrile rubber, inspect prior to use). A flame-retardant, chemically resistant lab coat. | Prevents skin contact which is expected to cause irritation.[1][2][5] Contaminated clothing should be removed and washed before reuse. |

| Respiratory Protection | Not required under normal conditions with adequate engineering controls (fume hood). If ventilation is inadequate or if aerosols are generated, a full-face respirator with an appropriate cartridge should be used. | Protects against inhalation, which may cause respiratory tract irritation.[1][2] |

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]

Section 6: Toxicological and Physical Properties

While specific toxicological data for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is unavailable, the primary hazards are acute irritation to the skin, eyes, and respiratory system. The toxicological properties of this material have not been fully investigated.[3] No components of similar products are listed as carcinogens by ACGIH, IARC, NTP, or CA Prop 65.[3]

| Property | Anticipated Value/Range |

| Appearance | Colorless to light brown/cream solid or liquid |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Solubility | Likely insoluble in water; soluble in organic solvents |

| Stability | Stable under recommended storage conditions |

Conclusion

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is a research chemical that should be handled with care, assuming it is a skin, eye, and respiratory irritant. The safety protocols outlined in this guide, derived from structurally similar compounds, provide a robust framework for its safe use in a laboratory setting. Adherence to these guidelines, coupled with a comprehensive, experiment-specific risk assessment, is paramount for ensuring the safety of all personnel.

References

- Combi-Blocks, Inc. (2023). Safety Data Sheet for 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one.

- Echemi. (n.d.). 2-Bromo-1-(2-methylphenyl)-1-propanone Safety Data Sheets.

- Cole-Parmer. (2005). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane.

- TCI Chemicals. (2025). SAFETY DATA SHEET for 2-Bromo-1-propene.

- CymitQuimica. (n.d.). Safety Data Sheet for 2-Bromo-1-(4-chlorophenyl)propan-1-one.

- Alfa Aesar. (2025). SAFETY DATA SHEET for 2-Bromo-1-indanone.

- Advanced Chemical Intermediates. (n.d.). SAFETY DATA SHEET for 2-Bromo-1-(4-chloro-phenyl)-propan-1-one.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1-Bromo-2,2-dimethylpropane.

- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).

- PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromopropene.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. acints.com [acints.com]

- 6. 2-Bromo-1-(4-methylphenyl)propan-1-one | C10H11BrO | CID 2734063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Purity Amination of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one for Reference Standards

This Application Note is designed for forensic analytical chemists and pharmaceutical reference standard manufacturers . It details the synthesis and purification of 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one (2,4-DMMC) from its

Regulatory & Safety Notice:

-

Controlled Substance Context: The target molecule (2,4-DMMC) is a positional isomer of Mephedrone (4-MMC) and may be considered a controlled substance or analogue under the Federal Analogue Act (USA) or similar legislation globally.

-

Authorized Use: This protocol is strictly for the preparation of certified reference materials (CRMs) used in forensic toxicology and enforcement testing.

-

Hazard Warning: 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is a potent lachrymator . All procedures must be conducted in a functioning fume hood.

Part 1: Introduction & Mechanistic Rationale

The differentiation of synthetic cathinone isomers is a critical challenge in forensic toxicology. The 2,4-dimethyl isomer (2,4-DMMC) often co-elutes with the more common 3,4-DMMC or 4-MMC in standard GC-MS workflows. Definitive identification requires high-purity reference standards for retention time locking and NMR validation.

This protocol utilizes a nucleophilic substitution (

Reaction Kinetics & Steric Considerations

Unlike the para-substituted analogue (4-MMC), the 2-methyl group in the 2,4-dimethyl moiety exerts steric hindrance near the carbonyl center.

-

Conformation: The ortho-methyl forces the carbonyl group out of coplanarity with the benzene ring to minimize

strain. -

Reactivity: This twist reduces conjugation, potentially increasing the electrophilicity of the carbonyl carbon. However, it also sterically shields the

-carbon, requiring optimized solvent polarity to facilitate the -

Side Reactions: The primary failure mode is dimerization to a dihydropyrazine derivative if the local concentration of free base amine is too low relative to the bromoketone.

Visualizing the Reaction Pathway

The following diagram illustrates the primary amination pathway versus the competing dimerization risk.

Figure 1: Reaction pathway showing the critical diversion between stable salt formation and pyrazine dimerization.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one | >98% (HPLC) | Substrate |

| Methylamine (40% in Methanol) | Synthesis Grade | Nucleophile |

| Tetrahydrofuran (THF) | Anhydrous | Solvent (Solubilizer) |

| Hydrochloric Acid (in 2-Propanol) | 5M - 6M | Salt Formation |

| Diethyl Ether / Acetone | ACS Reagent | Washing/Precipitation |

Step-by-Step Methodology

1. Solubilization (Critical for Ortho-Substituted Ketones)

The 2,4-dimethyl substrate is less soluble in cold alcohols than its 4-methyl analogue.

-

Action: Dissolve 10.0 mmol of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one in 20 mL of anhydrous THF.

-

Note: Ensure complete dissolution. If the bromoketone precipitates upon contact with the cold amine solution, the reaction will stall, promoting dimerization on the solid surface.

2. Amination (The "Inverse Addition" Technique)

To prevent dimerization, the bromoketone must never be in excess relative to the amine.

-

Setup: Place 40 mL of Methylamine (40% in MeOH) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

-

Addition: Add the bromoketone/THF solution dropwise to the vigorously stirring methylamine solution over 30 minutes.

-

Why: This maintains a massive molar excess of amine at the reaction site, favoring the

amination over the reaction of the product amine with a second bromoketone molecule.

-

-

Incubation: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Monitoring: Monitor via TLC (SiO2; DCM:MeOH 9:1). The starting bromoketone (

) should disappear, replaced by the polar amine spot (

3. Workup and Free Base Isolation

-

Evaporation: Remove volatiles (THF, MeOH, excess methylamine) under reduced pressure at <40°C. Do not heat above 40°C to avoid thermal degradation of the free base.

-

Partition: Dissolve the oily residue in 50 mL Ethyl Acetate and wash with:

-

20 mL 5%

(removes HBr byproducts). -

20 mL Brine.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate to a pale yellow oil.

4. Salt Formation (Crystallization)

-

Dissolution: Dissolve the oil in a minimum volume of dry Diethyl Ether (approx. 30-50 mL).

-

Acidification: While stirring rapidly, add HCl in 2-Propanol dropwise until the solution reaches pH 3. A white precipitate should form immediately.

-

Maturation: Cool the suspension to -20°C for 4 hours to maximize yield.

-

Filtration: Filter the solid under vacuum. Wash the filter cake 3x with cold Acetone to remove any yellow non-polar impurities (unreacted bromoketone or dimers).

Part 3: Characterization & Validation[1]

For a reference standard, identity must be confirmed by orthogonal methods.

Nuclear Magnetic Resonance (NMR)

The ortho-methyl group provides a distinct diagnostic signal compared to other isomers.

-

1H NMR (400 MHz, DMSO-d6):

-

1.35 (d, 3H,

- 2.30 (s, 3H, Ar-CH3): Para-methyl group.

- 2.45 (s, 3H, Ar-CH3): Ortho -methyl group (deshielded relative to para).

- 2.60 (s, 3H, N-CH3): N-methyl singlet.

-

5.10 (q, 1H,

- 7.1-7.5 (m, 3H, Ar-H): Aromatic pattern (ABC system or similar depending on resolution).

-

1.35 (d, 3H,

Mass Spectrometry (GC-MS)[2][3][4][5]

-

Parent Ion:

205 (Molecular Ion, weak). -

Base Peak:

58 (Iminium ion, -

Differentiation: The retention time is the primary discriminator against 3,4-DMMC. On a standard 5% phenyl column (e.g., DB-5MS), 2,4-DMMC typically elutes earlier than 3,4-DMMC due to the steric bulk of the ortho-methyl group preventing efficient stacking with the stationary phase.

Workflow Diagram: Synthesis to Validation

Figure 2: Operational workflow for the production of analytical grade 2,4-DMMC HCl.

References

-

Power, J. D., et al. (2011).[1] "The analysis of substituted cathinones. Part 1: Chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International, 212(1-3), 6-12.[1]

-

Locos, O., & Reynolds, D. (2012). "The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC)." Journal of Forensic Sciences, 57(5), 1303–1306.[2]

-

United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." UNODC Laboratory and Scientific Section.

-

Brandt, S. D., et al. (2010). "Analytical characterization of the isomeric 3- and 4-fluoromethcathinone." Drug Testing and Analysis, 2(11-12), 589-595.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in alpha-bromo ketone crystallization

Technical Support Center: -Bromo Ketone Purification & Crystallization

Topic: Troubleshooting Low Purity & Oiling Out in -Bromo Ketone Crystallization

Role: Senior Application Scientist | Sector: Fine Chemical Synthesis & Drug Discovery[1]

Executive Summary: The "Tear Gas" Dilemma

-

Lachrymatory nature: They are potent tear gases, making handling difficult.

-

Oiling Out: They frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

-

Instability: They degrade via acid-catalyzed pathways, turning purple/black upon storage.

This guide moves beyond standard textbook advice, addressing the thermodynamic and kinetic barriers specific to this functional group.

Diagnostic Triage: What is your crystal telling you?

Before attempting a fix, match your observation to the root cause using the table below.

| Symptom | Probable Root Cause | Immediate Action |

| Oiling Out (Two liquid layers form upon cooling) | High supersaturation; Impurities lowering | Reheat, add seed crystals at the "cloud point," or switch to a dual-solvent system (e.g., EtOH/Heptane).[1] |

| Low Melting Point (Broad range) | Presence of starting ketone (under-bromination) or di-bromo impurity. | Starting material: Wash with non-polar solvent (e.g., Pentane). Di-bromo: Difficult to separate; requires chromatography or resynthesis. |

| Color Change (White | Residual HBr trapped in crystal lattice catalyzing aldol condensation or polymerization. | Recrystallize with an acid scavenger (trace epoxide) or rigorous bicarbonate wash. |

| Sticky/Gummy Crystals | Solvent inclusion (Solvate formation) or residual mineral oil. | Dry under high vacuum (<1 mbar) without heat; use lyophilization if stable. |

Deep Dive: Troubleshooting "Oiling Out" (LLPS)

The Problem:

Logic Flow: Resolving Oiling Out

The following decision tree outlines the remediation strategy when an oil forms instead of crystals.

Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out).

The "Dual-Solvent" Protocol for Oiling Out

If single solvents (Ethanol, MeOH) fail:

-

Dissolve crude material in the minimum amount of soluble solvent (e.g., Diethyl Ether or DCM) at room temperature.

-

Slowly add anti-solvent (e.g., Hexane or Pentane) until a persistent cloudiness appears.

-

Add one drop of the soluble solvent to clear it.

-

Seed with a pure crystal (if available) or scratch the glass.

-

Cool slowly to -20 °C. The lower temperature forces crystallization over oiling.

Deep Dive: Chemical Impurities (The Di-Bromo Trap)

The Problem: Over-bromination leads to

-

Crystallographic Isomorphism: The radius of H and Br are different, but the crystal lattice of the mono-bromo and di-bromo species are often isomorphous.[1] They co-crystallize, forming a solid solution.[1]

-

Separation: Recrystallization is rarely effective for removing >5% di-bromo impurity.

Mechanistic Insight: Prevention > Purification

You cannot easily crystallize your way out of a bad reaction. The reaction kinetics determine the purity.

Figure 2: Kinetic pathway showing why preventing di-bromination is critical. Once formed, 'Di' co-crystallizes with 'Mono'.[1]

Solution:

-

Stoichiometry: Use 0.95 equivalents of

or NBS. It is easier to wash away unreacted starting material (using non-polar solvents like pentane) than to remove the di-bromo impurity. -

Reagent Switch: If

yields low purity, switch to NBS (N-Bromosuccinimide) with

Master Protocol: Recrystallization of Phenacyl Bromide Derivatives

This protocol is adapted from standard procedures but optimized for stability and impurity rejection [2][3].

Safety: Perform ALL operations in a fume hood. Wear double nitrile gloves.

Reagents:

-

Crude

-bromo ketone.[2] -

Solvent A: Ethanol (95%) or Methanol (for higher polarity ketones).

-

Solvent B: Petroleum Ether or Hexane (for washing).

-

Critical Additive: Activated Charcoal (decolorizing).

Procedure:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 3-5 mL per gram of solid). Heat gently (water bath < 60°C) until dissolved.

-

Tip: Do not boil excessively; prolonged heat promotes HBr formation and degradation.

-

-

Decolorization (Optional but Recommended): If the solution is dark/purple, add activated charcoal (1% w/w), stir for 2 mins, and filter hot through Celite.

-

Crystallization: Allow the filtrate to cool to room temperature slowly (insulate the flask with a paper towel).

-

Harvest: Cool to 0–4 °C in an ice bath. Filter via vacuum filtration.[6]

-

The "Purification Wash":

-

Wash the filter cake with cold 50% aqueous ethanol (removes inorganic salts/HBr).

-

Wash with a small portion of cold Petroleum Ether (removes unreacted ketone starting material) [2].[7]

-

-

Drying: Dry in a vacuum desiccator over

or

Frequently Asked Questions (FAQ)

Q: My crystals turn black after 2 days in storage. Why? A: This is "autocatalytic decomposition." Trace HBr trapped in the crystal lattice catalyzes the degradation of the ketone.

-

Fix: Wash the organic layer with 5%

before crystallization during the workup. Store the final crystals in the dark at -20°C [2].

Q: Can I use water as a co-solvent? A: Yes, but with caution.[1] Water increases the polarity drastically, which can force the non-polar di-bromo impurity out of solution with your product.[1] Aqueous ethanol (60-80%) is often better than pure ethanol for rejecting the more lipophilic di-bromo impurity [4].

Q: How do I remove the di-bromo impurity if I already have it? A: Crystallization is usually ineffective due to solid solution formation.

-

Option A: Column chromatography (Silica gel, Hexane/EtOAc).

-

Option B: Reduce the di-bromo impurity back to the mono-bromo using Diethyl Phosphite (

) and TEA, then recrystallize.[1]

References

Sources

- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. mt.com [mt.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. lutpub.lut.fi [lutpub.lut.fi]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Solving color issues in 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one product

Welcome to the technical support resource for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges during the synthesis and purification of this key intermediate. Here, we address common issues, with a primary focus on solving product discoloration, by providing in-depth, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My final product of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is yellow or brown, but literature suggests it should be a white or off-white solid. What causes this color?

A1: The presence of color is almost always due to chemical impurities, not the target molecule itself.

The target compound, 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, lacks an extensive system of conjugated pi bonds, so in its pure form, it does not absorb light in the visible spectrum and should appear colorless (white solid).[1][2] The yellow or brown coloration you are observing stems from impurities that possess highly conjugated electronic systems. These systems lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing absorption of light in the violet/blue end of the visible spectrum, which our eyes perceive as the complementary colors of yellow, orange, or brown.[2][3][4]

Even minuscule quantities of these impurities can impart significant color to the bulk material.[4][5] The primary culprits are typically byproducts of the synthesis or degradation products.

Q2: What are the most likely chemical impurities causing discoloration in my product?

A2: The impurities are directly related to the synthesis method, which is typically the acid-catalyzed alpha-bromination of 1-(2,4-dimethylphenyl)propan-1-one.[6][7] The most common color-inducing species are:

-

Polybrominated Species: The reaction can be difficult to stop at mono-bromination, especially under basic conditions or with excess bromine.[8][9] Dibrominated or even tribrominated ketones can form. The additional bromine atoms can influence the electronic structure, and subsequent elimination reactions can create conjugated systems.

-

Ring-Brominated Byproducts: Although alpha-bromination is favored for ketones, if the reaction conditions are not carefully controlled (e.g., wrong catalyst, high temperature), electrophilic substitution on the electron-rich dimethylphenyl ring can occur.[10][11]

-

Condensation Products: Self-condensation of the starting ketone or the product, often catalyzed by residual acid or base, can lead to the formation of larger, highly conjugated molecules like aldol products and their dehydrated derivatives.

-

Oxidation/Degradation Products: Exposure to air (oxygen) or light, especially during workup or storage, can lead to the formation of colored degradation products. Alpha-bromo ketones can be susceptible to decomposition.

-

Residual Bromine (Br₂): Incomplete quenching of elemental bromine will leave a distinct orange-brown color.

| Impurity Type | Potential Cause | Appearance |

| Polybrominated Ketones | Excess brominating agent; prolonged reaction time. | Yellow to brown oil/solid |

| Ring-Brominated Byproducts | Aggressive reaction conditions; wrong catalyst. | Off-white to yellow solid |

| Condensation Products | Residual acid/base; high temperature workup. | Yellow to dark brown tars |

| Residual Bromine (Br₂) | Insufficient quenching (e.g., with Na₂S₂O₃). | Orange to brown hue |

| Degradation Products | Exposure to air, light, or moisture during storage. | Gradual yellowing over time |

Q3: How can I systematically troubleshoot the source of the color in my product?

A3: A logical, step-wise approach is essential to efficiently identify and resolve the issue. The following workflow diagram outlines a troubleshooting strategy, starting from the simplest checks and progressing to more involved purification methods.

Caption: Troubleshooting workflow for color issues.

Q4: My product is still colored after an aqueous workup. What is the best purification protocol to follow?

A4: Recrystallization is the most powerful and scalable technique for removing minor impurities and improving product color. If that is insufficient, treatment with activated carbon or flash column chromatography should be employed.

Protocol 1: Optimized Recrystallization

This method relies on the difference in solubility between your target compound and the impurities in a chosen solvent system.

-

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, common choices are isopropanol, ethanol, or a mixed solvent system like hexane/ethyl acetate. Test small amounts to find the best solvent.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude product until it fully dissolves.

-

Hot Filtration (Optional but Recommended): If you observe insoluble particulate matter (often dark-colored tars), perform a hot gravity filtration to remove it. This step is critical for removing polymeric impurities.

-

Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Activated Carbon (Charcoal) Treatment

Activated carbon has a high surface area and can adsorb large, colored, conjugated impurity molecules.

-

Perform Steps 1 & 2 of Recrystallization: Dissolve your crude product completely in a suitable hot solvent.

-

Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute to prevent flash boiling in the next step.

-

Add Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient.

-

Heat and Swirl: Return the mixture to the heat source and gently swirl or stir for 2-5 minutes. Do not boil excessively, as this can concentrate impurities on the carbon surface.

-

Hot Filtration: This is the most critical step. You must remove the fine carbon powder while the solution is still hot. Use a fluted filter paper or a Celite pad in a Büchner funnel for hot gravity or vacuum filtration. The filtrate should be colorless.

-

Proceed with Crystallization: Continue with Step 4 of the recrystallization protocol.

Protocol 3: Flash Column Chromatography

This is the most effective but also most labor-intensive method for purification.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase (Eluent): A non-polar solvent system is required. Start with a low-polarity mixture, such as 98:2 Hexane:Ethyl Acetate. You can determine the optimal system using Thin Layer Chromatography (TLC).

-

Column Packing: Properly pack a glass column with a slurry of silica gel in your starting eluent.

-

Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the top of the silica gel.

-

Elution: Run the column, collecting fractions. The less polar target compound should elute before more polar, colored impurities. Monitor the fractions by TLC.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless product.

Q5: How can I prevent the color from forming in the first place during synthesis?

A5: Prevention is always the best strategy. The key is precise control over the bromination reaction.

Caption: Reaction pathway and formation of colored byproducts.

Key Control Parameters:

-

Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the starting ketone relative to the bromine source (e.g., Br₂) to ensure all the bromine is consumed. This minimizes the chance of polybromination.

-

Temperature Control: Perform the reaction at a low to moderate temperature (e.g., 0-25 °C). Overheating can accelerate side reactions, including ring bromination and condensation.

-

Slow Addition: Add the bromine solution dropwise to the ketone solution with vigorous stirring. This maintains a low instantaneous concentration of bromine, favoring mono-bromination.

-

Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, which may contribute to color formation.

-

Immediate and Thorough Quenching: As soon as the reaction is complete (monitored by TLC or GC), quench any remaining bromine with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic bromine color disappears.

By carefully controlling these parameters, you can significantly improve the purity and color of your crude product, simplifying the subsequent purification process.

References

-

Reddit. (2017). Why do so many organic compounds look 'kinda yellowish'? Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). A Brief Discussion of Color. Available at: [Link]

-

Monat, J. (2024). Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length. Available at: [Link]

-

ChemHelp ASAP. (2023). why do organic impurities always seem to be orange, yellow, or brown? YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Color of chemicals. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]

-

OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

-

Khan Academy. (n.d.). Bromination of Phenols. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Color of chemicals - Wikipedia [en.wikipedia.org]

- 3. Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length | Jeremy Monat, PhD [bertiewooster.github.io]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. youtube.com [youtube.com]

- 10. zenodo.org [zenodo.org]

- 11. Khan Academy [khanacademy.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dimethyl and 3,4-Dimethyl Isomers in Electrophilic Aromatic Substitution

For researchers and professionals in drug development and the chemical sciences, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of 2,4-dimethylbenzene (p-xylene) and 3,4-dimethylbenzene (o-xylene) towards electrophilic aromatic substitution (EAS). By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to equip scientists with the insights necessary to make informed decisions in experimental design.

Theoretical Framework: Electronic and Steric Influences

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is primarily governed by the electronic properties and spatial arrangement of its substituents. In the case of dimethylbenzenes, the methyl groups play a crucial role in dictating the rate and regioselectivity of the reaction.

Methyl groups are classified as activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[1][2] This activation stems from two main electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, enriching the electron density of the aromatic ring.[3]

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.

These electron-donating effects increase the nucleophilicity of the benzene ring, making it more susceptible to attack by an electrophile.[4] Furthermore, methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[5][6] This is due to the superior stabilization of the carbocation intermediate (the sigma complex or arenium ion) when the positive charge is located on the carbon atom bearing the methyl group.[3]

Comparative Reactivity Analysis: 2,4-Dimethylbenzene vs. 3,4-Dimethylbenzene

While both 2,4-dimethylbenzene and 3,4-dimethylbenzene are activated towards electrophilic aromatic substitution, their reactivity and the distribution of their products differ due to the distinct interplay of electronic and steric factors in each isomer.

2,4-Dimethylbenzene (p-Xylene)

In 2,4-dimethylbenzene, the two methyl groups are in a para relationship. This symmetrical arrangement leads to a more straightforward prediction of its reactivity. The positions ortho to each methyl group are electronically activated. Due to the symmetry of the molecule, all four available positions for substitution are equivalent.

From a steric standpoint, the positions adjacent to the methyl groups are relatively unhindered, allowing for facile approach of the electrophile.[5] This combination of strong electronic activation and minimal steric hindrance makes 2,4-dimethylbenzene a highly reactive substrate in electrophilic aromatic substitution. For instance, in nitration reactions, 2,4-dimethylbenzene readily undergoes substitution to form a single primary product, 1,4-dimethyl-2-nitrobenzene.[7][8]

3,4-Dimethylbenzene (o-Xylene)

In 3,4-dimethylbenzene, the methyl groups are in an ortho relationship. This arrangement introduces more complexity in predicting the outcome of electrophilic substitution. The positions on the ring are no longer equivalent, and both electronic and steric factors must be carefully considered.

The positions available for substitution are:

-

C2 and C5: These positions are ortho to one methyl group and meta to the other.

-

C6: This position is ortho to one methyl group and para to the other.

Electronically, the C6 position is the most activated as it benefits from the ortho and para directing effects of both methyl groups. The C2 and C5 positions are also activated, but to a lesser extent, being ortho to one methyl group and meta to the other.

However, steric hindrance plays a significant role in the reactivity of 3,4-dimethylbenzene.[9] The positions adjacent to the two methyl groups (C2 and C5) are more sterically hindered than the C6 position. This steric hindrance can disfavor the approach of the electrophile to these positions, particularly with bulky electrophiles.[3]

Therefore, a competition exists between the electronically most activated but potentially more hindered positions and the less activated but more accessible positions.

Experimental Data and Product Distribution

In the nitration of o-xylene, a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene is typically formed.[10][11] This indicates that attack occurs at both the position ortho to one methyl group and meta to the other (leading to 3-nitro-o-xylene) and the position para to one methyl group and ortho to the other (leading to 4-nitro-o-xylene). The ratio of these products can be influenced by reaction conditions.[10]

For example, one study reports that the nitration of o-xylene with a mixed acid system (H₂SO₄-HNO₃) yields approximately 55% 3-nitro-o-xylene and 45% 4-nitro-o-xylene.[11] Another study using BF₃ as a catalyst found a higher proportion of 3-nitro-o-xylene (65.3%) compared to 4-nitro-o-xylene (34.7%).[11] This demonstrates that both electronically activated positions are reactive, with the product distribution being sensitive to the reaction environment.

In contrast, the nitration of p-xylene (2,4-dimethylbenzene) gives a single major product in high yield due to the symmetry of the starting material.[7][8]

Table 1: Predicted and Observed Products in the Nitration of Dimethylbenzene Isomers

| Isomer | Structure | Predicted Major Product(s) | Observed Major Product(s) (Nitration) | Rationale |

| 2,4-Dimethylbenzene | C1=CC(=C(C=C1C)C)C | 1,4-Dimethyl-2-nitrobenzene | 1,4-Dimethyl-2-nitrobenzene[7][8] | Symmetrical molecule; all four available positions are electronically and sterically equivalent. |

| 3,4-Dimethylbenzene | C1=C(C(=CC=C1)C)C | 3,4-Dimethyl-nitrobenzene isomers | Mixture of 1,2-dimethyl-4-nitrobenzene and 1,2-dimethyl-3-nitrobenzene[10][11] | Competition between electronically favored positions with varying degrees of steric hindrance. |

Experimental Protocols

To experimentally determine the relative reactivity and product distribution of these isomers, a competitive reaction can be performed.

Protocol: Competitive Nitration of 2,4-Dimethylbenzene and 3,4-Dimethylbenzene

Objective: To determine the relative reactivity of 2,4-dimethylbenzene and 3,4-dimethylbenzene towards electrophilic nitration.

Materials:

-

2,4-Dimethylbenzene (p-xylene)

-

3,4-Dimethylbenzene (o-xylene)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Internal standard (e.g., 1,3,5-trimethylbenzene)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Prepare an equimolar solution of 2,4-dimethylbenzene, 3,4-dimethylbenzene, and the internal standard in dichloromethane.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio, while cooling in an ice bath.

-

Cool the solution of the dimethylbenzenes to 0°C in an ice bath.

-

Slowly add a sub-stoichiometric amount of the cold nitrating mixture to the stirred solution of dimethylbenzenes. The use of a limiting amount of the nitrating agent is crucial to ensure a competitive reaction.

-

Allow the reaction to stir at 0°C for 30 minutes.

-

Quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Analyze the resulting solution by GC-MS to determine the relative amounts of unreacted starting materials and the nitrated products.

Data Analysis:

By comparing the consumption of the two starting isomers relative to the internal standard, their relative reactivity can be determined. The isomer that is consumed to a greater extent is the more reactive one. The product distribution for each isomer can also be quantified from the GC-MS data.

Visualization of Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Caption: Conceptual comparison of reactivity and product outcome.

Conclusion

-

2,4-Dimethylbenzene (p-Xylene): Due to its symmetry, it typically reacts to form a single major product in high yield, making it a predictable substrate in synthesis.

-

3,4-Dimethylbenzene (o-Xylene): The competition between different electronically activated positions and the influence of steric hindrance often lead to the formation of a mixture of isomeric products. The precise ratio of these products can be sensitive to the reaction conditions.

From a synthetic standpoint, 2,4-dimethylbenzene is generally the more straightforward isomer to work with when a single, predictable product is desired. The reactivity of 3,4-dimethylbenzene, while high, requires careful consideration and optimization of reaction conditions to achieve a desired regioselectivity. This guide provides the foundational knowledge for researchers to navigate the subtleties of these isomeric systems and design more effective synthetic strategies.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.

- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

- Taylor, R. (1990).

- de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.

- Schofield, K. (1980).

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.

- Stock, L. M. (1972). The Brown σ+ constants.

- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.

- Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions (Vol. 1). Interscience Publishers.

- Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.

- Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.

- Pearson, D. E., & Buehler, C. A. (1972).

- Moodie, R. B., & Schofield, K. (1976). The kinetics and mechanism of aromatic nitration. Accounts of Chemical Research, 9(8), 287–294.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Explanation regarding nitration of ortho meta and para xylene | Filo [askfilo.com]

- 7. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 8. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.